molecular formula C19H15NO5 B1666283 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one CAS No. 355428-84-1

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B1666283
M. Wt: 337.3 g/mol
InChI Key: AJJYRWYJJMMKIT-FNORWQNLSA-N
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Description

3HOI-BA-01 is a mammalian targeting potent inhibitor of rapamycin (mTOR) activation.

Scientific Research Applications

Synthesis and Structural Characterization

  • An efficient three-component synthesis method for 3-(1,3,4-oxa-diazol-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-ones, a related compound, was described. This synthesis involves a mixture of N-isocyaniminotriphenylphosphorane, an isatin, and a carboxylic acid under mild conditions, yielding excellent yields of the title compounds (Adib, Ehsan Sheikhi, Azadeh Kavoosi, H. Bijanzadeh, 2010).
  • A study on the synthesis, crystal structure, and DFT calculations of a small molecule closely related to the compound , namely 2H-1,3-benzodioxol-5-yl 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoate (FA-SES), demonstrated its utility in cardiovascular diseases by inhibiting the myeloperoxidase enzyme. This research provided insights into the structure and electronic parameters crucial for biological applications (Premkumar Jayaraj, Rajagopal Desikan, 2020).

Quantum Chemical Computations and Biological Activity

Molecular-Electronic Structures and Supramolecular Aggregation

Microwave-Assisted Synthesis

  • A novel, catalyst and solvent-free microwave-assisted method was developed for the synthesis of compounds including 3-indolyl-3-hydroxy oxindoles, which are structurally related to the requested compound. This method offers significant advantages in terms of simplicity and shorter reaction time, important for accelerating the synthesis of biologically active compounds (Prasanna K. Vuram, C. Kabilan, A. Chadha, 2015).

Biological Evaluation of Derivatives

  • Synthesis and biological evaluation of new derivatives, including chalcone derivatives, demonstrated significant anti-inflammatory properties. These studies underscore the potential of structurally related compounds in therapeutic applications (Z. Rehman, P. Saini, Sushil Kumar, 2022).

properties

CAS RN

355428-84-1

Product Name

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C19H15NO5

Molecular Weight

337.3 g/mol

IUPAC Name

3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C19H15NO5/c21-13(7-5-12-6-8-16-17(9-12)25-11-24-16)10-19(23)14-3-1-2-4-15(14)20-18(19)22/h1-9,23H,10-11H2,(H,20,22)/b7-5+

InChI Key

AJJYRWYJJMMKIT-FNORWQNLSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)CC3(C4=CC=CC=C4NC3=O)O

SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)CC3(C4=CC=CC=C4NC3=O)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)CC3(C4=CC=CC=C4NC3=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3HOI-BA-01;  3HOI BA 01;  3HOIBA01;  3-HOI-BA-01; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

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